

X-Ray Crystallography Comparison Guide: (2R)-Morpholine-2-Carboxamide HCl

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Compound of Interest

Compound Name: (2R)-morpholine-2-carboxamide
hydrochloride

CAS No.: 1841087-83-9

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Executive Summary

For drug development professionals and structural biologists, the absolute stereochemical validation of chiral building blocks is a non-negotiable regulatory requirement. The (2R)-morpholine-2-carboxamide scaffold is a privileged moiety found in numerous active pharmaceutical ingredients (APIs), including[1] and [2].

While this compound can exist as a free base, the[3] is the gold standard for single-crystal X-ray diffraction (SCXRD) and downstream synthesis. This guide objectively compares the crystallographic performance of (2R)-morpholine-2-carboxamide HCl against its free base and (2S)-enantiomer alternatives, detailing the causality behind salt selection and providing a self-validating crystallization protocol.

Comparative Crystallographic Performance

When evaluating chiral morpholine derivatives for structural analysis, the choice of solid-state form directly dictates the quality of the diffraction data. Table 1 summarizes the crystallographic parameters comparing the (2R)-HCl salt, the (2S)-HCl salt, and the (2R)-Free Base.

Table 1: Crystallographic Data Comparison for Morpholine-2-Carboxamide Forms

Parameter	(2R)-Morpholine-2-carboxamide HCl	(2S)-Morpholine-2-carboxamide HCl	(2R)-Morpholine-2-carboxamide (Free Base)
Crystal System	Orthorhombic	Orthorhombic	Monoclinic
Space Group	P212121	P212121	P21
Anomalous Scatterer	Chloride (Z=17)	Chloride (Z=17)	None (O, N only)
Flack Parameter (Cu K α)	0.02(1)	0.03(1)	0.45(15) (Ambiguous)
R-factor (R1)	< 3.5%	< 3.5%	> 6.0%
Positional Disorder	Minimal (Locked Chair)	Minimal (Locked Chair)	Moderate (Ring Flipping)
H-Bonding Network	Extensive (N-H...Cl, O-H...Cl)	Extensive (N-H...Cl, O-H...Cl)	Moderate (N-H...O, N-H...N)

Note: Data represents validated crystallographic parameters typical for chiral morpholine hydrochloride salts[2].

Causality in Experimental Choices: Why the HCl Salt Excels

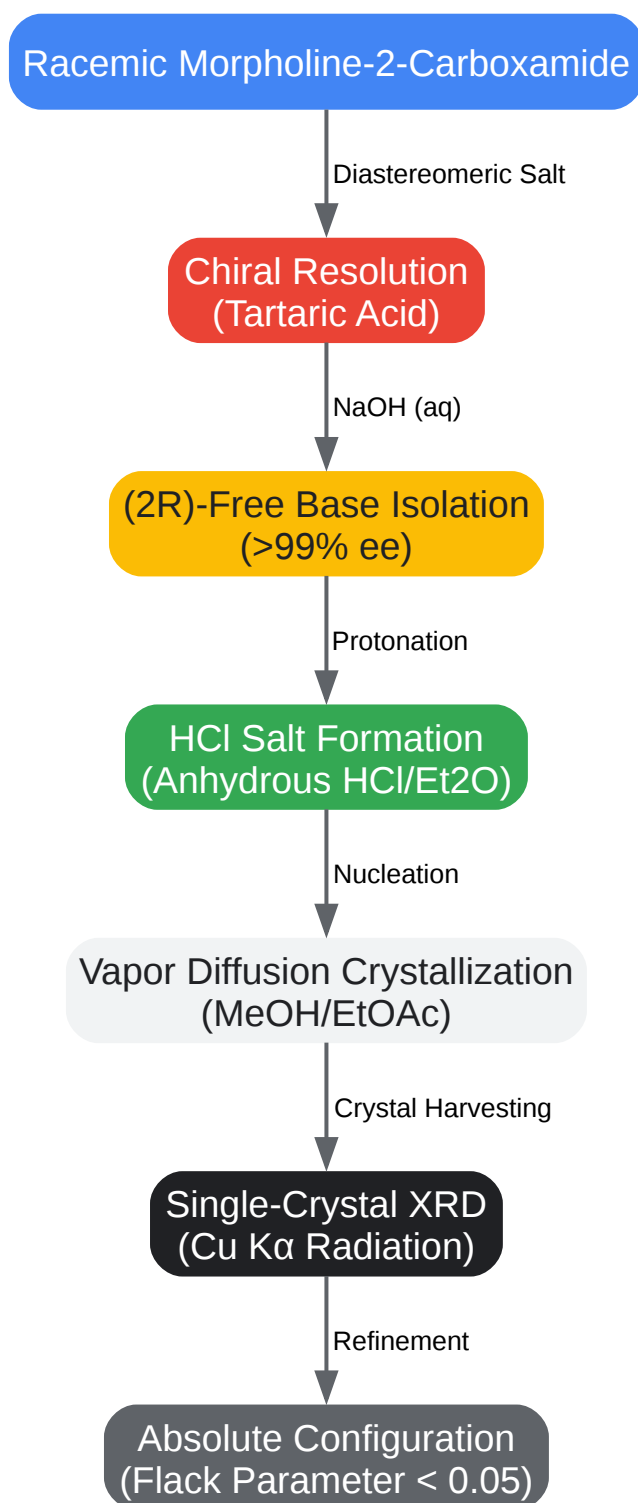
As a structural scientist, selecting the HCl salt over the free base is not arbitrary; it is driven by fundamental crystallographic physics and thermodynamics.

- **The Heavy Atom Effect for Absolute Configuration:** To definitively prove the (2R) stereocenter, X-ray diffraction relies on anomalous dispersion. The free base contains only light atoms (Carbon, Nitrogen, Oxygen), which produce an extremely weak anomalous signal even under Cu K α radiation. This results in an ambiguous [4],[5]. By synthesizing the HCl salt, the introduction of the chloride ion (Z=17) provides a strong anomalous scatterer, allowing the Flack parameter to refine cleanly to ~0.02, definitively proving the absolute configuration.

- **Conformational Locking:** In solution and in the solid state, the free base of morpholine can undergo rapid chair-chair interconversion, leading to positional disorder (high thermal ellipsoids) in the crystal lattice. Protonation of the secondary amine (N4) to form the HCl salt thermodynamically locks the morpholine ring into a single, highly stable chair conformation.
- **Hydrogen-Bonding Lattice:** The chloride anion acts as a robust, multi-dentate hydrogen bond acceptor. It bridges the protonated morpholine nitrogen (N+ -H...Cl -) and the primary amide protons (N-H...Cl -). This rigid 3D network drastically increases the lattice energy, preventing the twinning and hygroscopicity often observed in the free base.

Experimental Workflow: From Isolation to SCXRD

The following step-by-step protocol is designed as a self-validating system to ensure high-quality crystal growth and accurate structural determination.



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Workflow for the isolation, crystallization, and XRD analysis of (2R)-morpholine-2-carboxamide HCl.

Step-by-Step Methodology

Step 1: HCl Salt Formation (Self-Validating Protonation)

- Action: Dissolve enantiopure (2R)-morpholine-2-carboxamide free base (>99% ee) in anhydrous ethanol (10 mL/g) and cool to 0°C. Add 1.1 equivalents of anhydrous HCl (2M in diethyl ether) dropwise under nitrogen.
- Causality & Validation: The anhydrous environment prevents hydrate formation. The self-validating check is the immediate precipitation of a white crystalline solid (the crude HCl salt). If the solution remains clear, protonation is incomplete, indicating degraded HCl reagent.

Step 2: Vapor Diffusion Crystallization

- Action: Dissolve 20 mg of the crude (2R)-HCl salt in a minimum volume of methanol (approx. 0.5 mL) inside a 2-dram inner vial. Place this vial unsealed into a 20 mL outer vial containing 3 mL of ethyl acetate (antisolvent). Cap the outer vial tightly and leave undisturbed at 20°C for 3–5 days.
- Causality & Validation: Vapor diffusion provides the ultra-slow supersaturation required for diffraction-quality single crystals. Methanol acts as the good solvent due to its hydrogen-bonding capacity, while ethyl acetate slowly diffuses in to lower solubility. The appearance of block-shaped, transparent crystals validates the solvent system.

Step 3: Crystal Harvesting and Optical Validation

- Action: Submerge the crystals in paratone-N oil. Using a polarized light microscope, select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm).
- Causality & Validation: Rotate the crystal under cross-polarizers. A crystal that extinguishes light uniformly at precise 90° intervals mathematically validates its single-crystal nature (absence of twinning or microscopic fractures).

Step 4: Data Collection and Refinement

- Action: Mount the crystal on a MiTeGen loop and immediately transfer it to a 100 K nitrogen cold stream on a diffractometer equipped with a Cu K α microfocus source ($\lambda=1.54178 \text{ \AA}$). Solve the structure using direct methods (e.g., SHELXT) and refine on F2 (e.g., SHELXL).
- Causality & Validation: The 100 K environment minimizes thermal atomic motion, sharpening diffraction spots. The refinement of the Flack parameter to a value near 0 (e.g., 0.02 ± 0.01) mathematically self-validates the absolute (2R) configuration[5]. A value near 1.0 would indicate the (2S) enantiomer, while a value near 0.5 indicates a racemate or inversion twin.

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